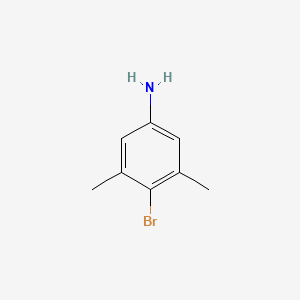

4-Bromo-3,5-dimethylaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBPXDJLNYCSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495578 | |

| Record name | 4-Bromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-90-3 | |

| Record name | 4-Bromo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-3,5-dimethylaniline (CAS: 59557-90-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylaniline, also known as 4-bromo-3,5-xylidine, is an important halogenated aromatic amine. Its unique structure, featuring a bromine atom positioned between two methyl groups on an aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and significant applications in the pharmaceutical industry, offering detailed experimental protocols and workflow visualizations to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 59557-90-3 | [1] |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Off-White to Brown Solid | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 261 °C | [2] |

| Solubility | Partially soluble in organic solvents. | [3] |

| IUPAC Name | This compound | [1] |

Spectroscopic Data

While experimental spectra for this compound are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure. Researchers should verify these characteristics on their own material.

| Technique | Predicted Data |

| ¹H NMR | Expected signals for aromatic protons (singlet), NH₂ protons (broad singlet), and methyl protons (singlet). |

| ¹³C NMR | Expected signals for aromatic carbons (including substituted and unsubstituted positions) and methyl carbons. |

| Mass Spectrometry | Molecular ion peak (M+) expected around m/z 200/202 due to bromine isotopes (⁷⁹Br/⁸¹Br). |

| Infrared (IR) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), C=C stretching (aromatic ring), and C-Br stretching. |

Synthesis and Experimental Protocols

This compound is typically synthesized via electrophilic bromination of 3,5-dimethylaniline. The following protocol is a common and effective method.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound via bromination.

Experimental Protocol:

-

Reagents:

-

3,5-Dimethylaniline (80 g, 660 mmol)

-

N-Bromosuccinimide (NBS) (117 g, 660 mmol)

-

Acetonitrile (MeCN) (1200 mL)

-

-

Procedure:

-

Dissolve 3,5-dimethylaniline in 800 mL of acetonitrile in a suitable reaction vessel.

-

In a separate flask, dissolve NBS in 400 mL of acetonitrile.

-

Cool the solution of 3,5-dimethylaniline in an ice bath.

-

Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography to yield this compound as a yellow solid.[4]

-

Application in Drug Development: Synthesis of a PTHR1 Agonist Intermediate

A significant application of this compound is its use as a key starting material in the synthesis of orally active small-molecule agonists for the parathyroid hormone 1 receptor (PTHR1), which are being investigated for the treatment of hypoparathyroidism.

Experimental Workflow and Protocols

The following workflow illustrates the multi-step synthesis of a key hydantoin intermediate, starting from this compound.

Caption: Synthesis of a key hydantoin intermediate for a PTHR1 agonist.

Protocol for Step 1: Synthesis of N-(4-bromo-3,5-dimethylphenyl)-2-bromo-2-methylpropanamide

-

Reagents:

-

This compound (3.47 g, 17.3 mmol)

-

2-Bromoisobutyric acid (3.86 g, 23.1 mmol)

-

Diisopropylethylamine (DIPEA) (5.3 mL, 30.4 mmol)

-

1,3-Dimethyl-2-imidazolidinone (DMI) (13 mL, anhydrous)

-

-

Procedure:

-

Combine this compound, DIPEA, and 2-bromoisobutyric acid in anhydrous DMI.

-

Stir the mixture at 100 °C for 1 hour under a nitrogen atmosphere.

-

Monitor the reaction for completion. The crude product is typically used in the next step without extensive purification.

-

Protocol for Step 2: Synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

-

The crude product from Step 1 is further reacted in a cyclization step.

-

Reagents:

-

Sodium cyanate (NaOCN)

-

Acetic acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

The crude amide from the previous step is dissolved in dichloromethane and acetic acid.

-

Sodium cyanate is added, and the mixture is stirred at room temperature.

-

This reaction forms the desired hydantoin ring structure, yielding the key intermediate. This intermediate is then used in further palladium-catalyzed cross-coupling reactions to build the final PTHR1 agonist.

-

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken during its handling and use.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

This technical guide provides essential information for the effective and safe use of this compound in a research and development setting. Its demonstrated utility as a key building block in the synthesis of complex pharmaceutical targets underscores its importance in medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylaniline, a halogenated aromatic amine, serves as a versatile intermediate in organic synthesis. Its utility spans the production of dyes, pigments, and notably, pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atom and methyl groups on the aniline ring imparts specific reactivity and physical characteristics that are crucial for its application in the development of more complex molecules. This document provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and graphical representations of relevant chemical workflows.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2][3] |

| Molecular Weight | 200.08 g/mol | [1][3][4] |

| Appearance | Off-White to Brown Solid | [1] |

| Melting Point | 73-74°C | [1][2][5] |

| Boiling Point | 261°C at 760 mmHg | [1][2] |

| Density | ~1.4 g/cm³ | [2][5] |

Solubility and Storage

| Property | Description | Source |

| Solubility | Insoluble in water. Soluble in methanol. | [6] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place at 2-8°C. Keep container tightly closed. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 3,5-dimethylaniline using N-Bromosuccinimide (NBS) as the brominating agent.[5][7][8]

Materials:

-

3,5-dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica for column chromatography

Procedure:

-

Dissolve 3,5-dimethylaniline (1 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in acetonitrile.

-

Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[7][8]

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting residue by silica column chromatography to yield this compound as a yellow solid.[7][8]

Determination of Melting Point

The melting point of a crystalline solid like this compound can be determined using a standard melting point apparatus.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point (73-74°C).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Logical and Experimental Workflows

Visual representations of the synthesis and a key analytical procedure are provided below to clarify the sequence of operations.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for melting point determination.

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a key building block in modern organic synthesis. The provided data tables, experimental protocols, and workflow diagrams offer a practical resource for scientists and researchers. A thorough understanding of these properties is fundamental to its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound [aromalake.com]

- 4. This compound | C8H10BrN | CID 12383117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 59557-90-3 [chemicalbook.com]

Physicochemical Properties of 4-Bromo-3,5-dimethylaniline

This technical summary outlines the core molecular properties of the compound 4-Bromo-3,5-dimethylaniline, a chemical intermediate often utilized in the synthesis of dyes, pigments, and pharmaceuticals.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight. These values are crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound. The empirical formula is C8H10BrN.[1][2][3] The calculated molecular weight is approximately 200.08 g/mol .[2][3][4]

A detailed breakdown of its molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H10BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [2][3][4] |

| CAS Number | 59557-90-3 | [1][2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 73-74°C | |

| Boiling Point | 261°C | [5] |

Structural Information

To visualize the relationship between the molecular formula and the compound's structure, a simple logical diagram is provided below.

Caption: Logical relationship between formula, structure, and properties.

References

Spectroscopic Analysis of 4-Bromo-3,5-dimethylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylaniline is an aromatic amine of significant interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound, alongside standardized experimental protocols for its analysis.

While specific, publicly available experimental spectra for this compound are not readily found in the searched scientific literature and databases, this guide will present predicted spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Furthermore, detailed methodologies for the synthesis and subsequent NMR analysis are provided to enable researchers to generate and interpret their own data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the known effects of substituents on the benzene ring and analysis of spectral data for related compounds such as 4-bromoaniline and 3,5-dimethylaniline.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.5 - 6.7 | Singlet | 2H |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | 2H |

| -CH₃ | ~2.2 - 2.4 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | ~145 - 148 |

| C-CH₃ | ~138 - 140 |

| C-H | ~115 - 118 |

| C-Br | ~110 - 113 |

| -CH₃ | ~20 - 22 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3,5-dimethylaniline.[1]

Materials:

-

3,5-dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Appropriate elution solvent (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Dissolve 3,5-dimethylaniline in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide in acetonitrile to the cooled solution with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[1]

Diagram 1: Synthesis Workflow for this compound

A schematic of the synthesis process.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Ensure the sample is completely dissolved before placing it in the spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer: 300-600 MHz

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64 (dependent on concentration)

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: Typically -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single pulse

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Spectral Width: Typically 0 to 200 ppm

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Diagram 2: NMR Analysis Workflow

Workflow for NMR analysis.

Structural Interpretation

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and should appear as a singlet. The six protons of the two methyl groups are also equivalent, resulting in a single, more intense singlet. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In the predicted ¹³C NMR spectrum, five distinct signals are anticipated. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms bonded to the methyl groups and the amino group will have characteristic chemical shifts, as will the aromatic carbons bearing hydrogen atoms. The two methyl carbons will be equivalent and appear as a single peak.

Conclusion

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Bromo-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Bromo-3,5-dimethylaniline. This document outlines the expected spectral data, detailed experimental protocols, and interpretation of the results, which are crucial for the identification, characterization, and quality control of this compound in research and development settings.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound (C₈H₁₀BrN), the spectrum will reveal characteristic absorptions for the amine group, the aromatic ring, and the carbon-halogen bond.

Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of this compound is predicted to exhibit several key absorption bands. As a primary aromatic amine, it will show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹[1]. The C-N stretching of the aromatic amine is expected to appear as a strong band between 1335-1250 cm⁻¹[1]. The substitution pattern on the benzene ring will influence the C-H and C=C stretching and bending vibrations. The presence of the bromine atom is generally more challenging to observe directly in the mid-IR range as the C-Br stretching frequency is typically below 600 cm⁻¹, which is at the edge or outside the standard measurement range of many FT-IR instruments.

Predicted Characteristic FT-IR Peaks

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch (Primary Amine) |

| 3350 - 3250 | Medium | Symmetric N-H Stretch (Primary Amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (from -CH₃) |

| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| 1470 - 1430 | Medium | Aliphatic C-H Bending (in -CH₃) |

| 1335 - 1250 | Strong | Aromatic C-N Stretching |

| 910 - 665 | Strong, Broad | N-H Wagging |

| Below 600 | Medium-Strong | C-Br Stretching |

Experimental Protocol for FT-IR Analysis

A common and effective method for obtaining an FT-IR spectrum of a solid sample like this compound is the KBr pellet technique.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh out approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample concentration should be around 1% (w/w).

-

In the agate mortar, grind the KBr to a fine powder.

-

Add the this compound sample to the KBr in the mortar and continue to grind the mixture until it is a homogenous, fine powder. This minimizes light scattering.

-

Transfer a portion of the mixture to the die of the pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.

FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) in the mass spectrum of this compound will be a doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. The nominal molecular weight is 200.08 g/mol , so the molecular ion peaks will appear at m/z 200 and 202. The fragmentation of aromatic amines can be complex. A common fragmentation pathway for anilines is the loss of a hydrogen atom to form a stable ion (M-1)⁺. Alpha-cleavage, the loss of a methyl radical from the aromatic ring, could also occur.

Predicted Major Mass Fragments

The following table lists the predicted major fragment ions for this compound in an EI mass spectrum.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment |

| 200 | 202 | [C₈H₁₀BrN]⁺ (Molecular Ion, M⁺) |

| 199 | 201 | [C₈H₉BrN]⁺ (Loss of H) |

| 185 | 187 | [C₇H₇BrN]⁺ (Loss of CH₃) |

| 121 | 121 | [C₈H₁₀N]⁺ (Loss of Br) |

| 106 | 106 | [C₇H₈N]⁺ (Loss of Br and CH₃) |

Experimental Protocol for Mass Spectrometry Analysis

Materials and Equipment:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane)

-

Micropipettes and vials

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent. A typical concentration is around 1 mg/mL.

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The sample is then ionized in the ion source, typically using electron ionization (EI) at 70 eV.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

References

Unveiling the Solid-State Architecture of 4-Bromo-3,5-dimethylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4-Bromo-3,5-dimethylaniline (C₈H₁₀BrN), a key aromatic amine intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of the molecule in its crystalline solid state, supported by exhaustive experimental data and protocols. The structural insights presented are crucial for understanding the compound's physicochemical properties and its potential applications in medicinal chemistry and materials science.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The fundamental crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₈H₁₀BrN |

| Formula Weight | 200.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.448(3) |

| b (Å) | 11.234(4) |

| c (Å) | 8.879(3) |

| α (°) | 90 |

| β (°) | 94.67(3) |

| γ (°) | 90 |

| Volume (ų) | 839.2(5) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | 5.4 |

| Data Source | COD ID 2241937 |

The molecular structure features a central benzene ring substituted with a bromine atom, an amino group, and two methyl groups. The key bond lengths and angles within the molecule are presented in Tables 2 and 3, respectively, providing a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å).

| Bond | Length (Å) |

| Br1-C4 | 1.902(5) |

| N1-C1 | 1.391(7) |

| C1-C2 | 1.401(7) |

| C1-C6 | 1.402(7) |

| C2-C3 | 1.385(7) |

| C3-C4 | 1.381(7) |

| C3-C7 | 1.512(8) |

| C4-C5 | 1.382(7) |

| C5-C6 | 1.384(7) |

| C5-C8 | 1.509(8) |

Table 3: Selected Bond Angles (°).

| Angle | Value (°) |

| C2-C1-C6 | 118.0(5) |

| N1-C1-C2 | 121.0(5) |

| N1-C1-C6 | 121.0(5) |

| C1-C2-C3 | 121.5(5) |

| C2-C3-C4 | 119.5(5) |

| C2-C3-C7 | 120.3(5) |

| C4-C3-C7 | 120.2(5) |

| Br1-C4-C3 | 118.8(4) |

| Br1-C4-C5 | 118.9(4) |

| C3-C4-C5 | 122.3(5) |

| C4-C5-C6 | 119.5(5) |

| C4-C5-C8 | 120.5(5) |

| C6-C5-C8 | 120.0(5) |

| C1-C6-C5 | 120.8(5) |

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of this compound are linked by intermolecular N—H···N hydrogen bonds. This interaction involves the amino group of one molecule and the nitrogen atom of an adjacent molecule, forming chains that contribute to the stability of the crystal packing.

Table 4: Hydrogen Bond Geometry (Å, °).

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···N1ⁱ | 0.86 | 2.36 | 3.213(7) | 171 |

| N1—H1B···Br1ⁱⁱ | 0.86 | 2.87 | 3.693(5) | 161 |

| Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2 |

Experimental Protocols

Synthesis of this compound

To a solution of 3,5-dimethylaniline (660 mmol) in 800 mL of acetonitrile (MeCN), a solution of N-Bromosuccinimide (NBS) (660 mmol) in 400 mL of MeCN was added at ice bath temperature. The reaction mixture was then stirred at room temperature for 16 hours. Following this, the mixture was concentrated under reduced pressure. The resulting residue was purified by silica column chromatography to yield the final product, this compound, as a yellow solid.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the title compound in ethanol at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination.

Solubility of 4-Bromo-3,5-dimethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-bromo-3,5-dimethylaniline, a key intermediate in various synthetic processes. Recognizing the limited availability of quantitative solubility data in public literature, this document consolidates known physicochemical properties and presents a detailed experimental protocol for the accurate determination of its solubility in organic solvents. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring a bromine atom and two methyl groups on the aniline ring, influences its physicochemical properties, including its solubility in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

This document summarizes the available data on the physical and chemical properties of this compound and provides a robust experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Off-White to Brown Solid | [1] |

| Melting Point | 73-74°C | [1][3] |

| Boiling Point | 261°C | [1] |

| CAS Number | 59557-90-3 | [1][2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. However, some sources describe it as being partially soluble in organic solvents.[4] Given the scarcity of specific data, experimental determination is necessary for specific applications. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol describes the gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is reliable and straightforward for generating accurate solubility data.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Drying oven

4.2. Experimental Workflow

The workflow for the gravimetric determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for gravimetric solubility determination.

4.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation is reached. The agitation ensures continuous mixing.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle. For finer suspensions, centrifuge the vial to achieve a clear separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to avoid precipitation upon cooling. Transfer the supernatant to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial containing the supernatant. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent has completely evaporated, weigh the vial containing the solid residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors, primarily the principle of "like dissolves like." The interplay between the solute and solvent properties determines the extent of dissolution.

Caption: Key factors influencing the solubility of this compound.

-

Solute-Solvent Interactions: The presence of the polar amino group allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The non-polar aromatic ring and methyl groups favor interactions with non-polar solvents through van der Waals forces.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.

-

Solvent Polarity: A systematic study using solvents of varying polarities (e.g., heptane, toluene, dichloromethane, acetone, ethanol, methanol) would provide a comprehensive solubility profile.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Discovery of 4-Bromo-3,5-dimethylaniline

This technical guide provides a comprehensive overview of the synthesis and discovery of this compound (CAS No: 59557-90-3), a key intermediate in organic synthesis. This document details its chemical properties, established synthesis protocols, and applications, particularly in the pharmaceutical and agrochemical industries.

Introduction and Discovery

This compound, also known as 4-bromo-3,5-xylidine, is an aromatic amine that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a bromine atom and an amino group on a dimethylated benzene ring, offers multiple reactive sites for synthetic transformations.[1] While a specific historical "discovery" narrative is not prominent in the literature, its importance has grown with the need for specialized intermediates in drug development and materials science. It is primarily recognized for its role as a precursor in the production of dyes, pigments, agrochemicals, and particularly, pharmaceutical compounds.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| CAS Number | 59557-90-3 | [4][5] |

| Molecular Formula | C₈H₁₀BrN | [4][5][6] |

| Molecular Weight | 200.08 g/mol | [4][6] |

| Appearance | Off-White to Brown Solid / Yellow solid | [1][3] |

| Melting Point | 73-74°C | [1] |

| Boiling Point | 261°C | [1] |

| Purity | Typically ≥95% | [5] |

| InChI Key | OGBPXDJLNYCSJH-UHFFFAOYSA-N | [5][6] |

| SMILES | CC1=CC(=CC(=C1Br)C)N | [6] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 3,5-dimethylaniline. The directing effects of the amino and methyl groups favor substitution at the para position relative to the amino group. Two common methods are detailed below.

Method 1: Direct Bromination using N-Bromosuccinimide (NBS)

This method is a widely used approach for the selective bromination of anilines. N-Bromosuccinimide serves as a reliable source of electrophilic bromine.

Caption: Synthesis of this compound via NBS bromination.

Method 2: Amine Protection Followed by Bromination

To achieve high selectivity and yield, the amine group can first be protected, for example, as a trifluoroacetamide. This deactivates the ring slightly and ensures clean para-bromination. The protecting group is subsequently removed.

Caption: Multi-step synthesis involving amine protection and deprotection.

Experimental Protocols

Detailed experimental procedures for the synthesis methods are provided below.

Protocol 1: Synthesis using N-Bromosuccinimide (NBS)[3][4]

Materials:

-

3,5-Dimethylaniline (80 g, 660 mmol)

-

N-Bromosuccinimide (NBS) (117 g, 660 mmol)

-

Acetonitrile (MeCN) (1200 mL)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,5-dimethylaniline (80 g) in 800 mL of acetonitrile in a suitable reaction vessel.

-

In a separate flask, dissolve N-Bromosuccinimide (117 g) in 400 mL of acetonitrile.

-

Cool the solution of 3,5-dimethylaniline in an ice bath.

-

Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by silica column chromatography to yield the final product.

Protocol 2: Synthesis via Amine Protection[4]

Materials:

-

3,5-Dimethylaniline (3.0 mL, 24 mmol)

-

Trifluoroacetic anhydride (4.18 mL, 1.25 equiv.)

-

Bromine (1.2 mL, 0.97 equiv.)

-

Dichloromethane (DCM) (200 mL)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Methanol (MeOH) and Water

Procedure:

-

Protection: Dissolve 3,5-dimethylaniline (3.0 mL) in ice-cold dichloromethane (200 mL). Add trifluoroacetic anhydride (4.18 mL) and stir for 30 minutes.

-

Bromination: Slowly add bromine (1.2 mL) to the solution over 5 minutes.

-

Work-up: Perform an aqueous work-up and dry the crude product in vacuo.

-

Deprotection: Take the crude amide up in a 3:1 solution of methanol:water (100 mL). Add sodium hydroxide (5 mL, 10 M) and stir the reaction at 60°C overnight.

-

Final Purification: Remove the solvent. Dilute the crude residue with dichloromethane and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate to obtain the product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound.

| Method | Starting Material | Brominating Agent | Solvent | Yield | Reference |

| Direct Bromination | 3,5-Dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | 68.2% | [3][4] |

| Protection/Deprotection | 3,5-Dimethylaniline | Bromine (Br₂) | Dichloromethane | 96% (crude after bromination) | [4] |

Applications in Research and Development

This compound is a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs). Brominated anilines are crucial building blocks in modern organic synthesis.[2]

-

Agrochemicals: Its structure is incorporated into various pesticides and herbicides.[1]

-

Dyes and Pigments: The aniline moiety makes it a suitable starting material for the production of various colorants.[1]

-

Laboratory Research: It is used in the development of novel compounds and for studying chemical reaction mechanisms.[1][3]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 59557-90-3 | Benchchem [benchchem.com]

- 3. This compound | 59557-90-3 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C8H10BrN | CID 12383117 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Bromination of 3,5-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 3,5-dimethylaniline. It delves into the underlying mechanistic principles, including the roles of activating groups and directing effects that govern the reaction's regioselectivity. Detailed experimental protocols for the synthesis of 4-bromo-3,5-dimethylaniline using various brominating agents are presented, alongside a summary of relevant quantitative and spectroscopic data. Furthermore, this guide explores the theoretical aspects of the reaction through a discussion of frontier molecular orbital theory, offering a deeper understanding of the substrate's reactivity. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Core Concepts: The Mechanism of Electrophilic Bromination

The electrophilic bromination of 3,5-dimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The high electron density of the aniline ring, a consequence of the activating amino and methyl groups, makes it highly susceptible to attack by electrophiles like bromine.

1.1. Activating and Directing Effects of Substituents

The regioselectivity of the bromination of 3,5-dimethylaniline is dictated by the directing effects of the amino (-NH₂) and the two methyl (-CH₃) groups.

-

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more reactive towards electrophiles.

-

Methyl Groups (-CH₃): The two methyl groups at positions 3 and 5 are weakly activating groups and are also ortho, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation.

In 3,5-dimethylaniline, the positions ortho to the amino group (positions 2 and 6) and the position para to the amino group (position 4) are all activated. The two methyl groups further enhance the electron density at their respective ortho and para positions. The cumulative effect of these groups strongly directs the incoming electrophile, in this case, the bromine cation (Br⁺) or a polarized bromine molecule, to the positions of highest electron density.

1.2. Regioselectivity in the Bromination of 3,5-Dimethylaniline

The concerted directing effects of the amino and methyl groups in 3,5-dimethylaniline lead to a high degree of regioselectivity. The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. The methyl groups at positions 3 and 5 further activate the ortho positions (2 and 4) and the para position (relative to one of the methyl groups, which is position 1, already occupied by the amino group).

Considering the steric hindrance from the two meta-directing methyl groups, the para position (position 4) relative to the amino group is the most sterically accessible and electronically enriched site. Consequently, the major product of the monobromination of 3,5-dimethylaniline is This compound .

Reaction Kinetics and Quantitative Data

While specific kinetic studies on the bromination of 3,5-dimethylaniline are not extensively available in the literature, data from structurally similar compounds, such as 2,4-dimethylaniline, can provide valuable insights. The bromination of aromatic amines is known to be a fast reaction.

Studies on the kinetics of the bromination of various aromatic amines in aqueous perchloric acid have shown that at low bromide-ion concentrations, the rate-determining step is the reaction between molecular bromine and the undissociated amine. At higher bromide-ion concentrations, the decomposition of the Wheland intermediate can become partially rate-determining.

| Substrate | Brominating Agent | Solvent | Yield of this compound (%) | Reference |

| 3,5-Dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 68.2 | [1] |

| 3,5-Dimethylaniline | Bromine (Br₂) with trifluoroacetic anhydride (protection) | Dichloromethane (DCM) | 96 (crude) |

Experimental Protocols

3.1. Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol describes the direct bromination of 3,5-dimethylaniline using N-bromosuccinimide as the brominating agent.

Materials:

-

3,5-Dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylaniline (80 g, 660 mmol) in 800 mL of acetonitrile.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of NBS (117 g, 660 mmol) in 400 mL of acetonitrile.

-

Slowly add the NBS solution to the stirred solution of 3,5-dimethylaniline in the ice bath.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by silica column chromatography to obtain this compound.

Expected Yield: 90 g (68.2%) of this compound as a yellow solid.[1]

3.2. Protocol 2: Bromination using Bromine with a Protection-Deprotection Strategy

This method involves the protection of the highly reactive amino group as an amide to control the bromination, followed by deprotection to yield the desired product.

Materials:

-

3,5-Dimethylaniline

-

Trifluoroacetic anhydride

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Methyl lithium-lithium bromide complex

-

s-Butyllithium

-

Di-tert-butyldicarbonate (Boc₂O)

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

Procedure:

-

Protection:

-

Dissolve 3,5-dimethylaniline (3.0 mL, 24 mmol) in ice-cold dichloromethane (200 mL).

-

Add trifluoroacetic anhydride (4.18 mL, 1.25 equiv) and stir for 30 minutes.

-

-

Bromination:

-

Slowly add bromine (1.2 mL, 0.97 equiv) over 5 minutes to the cooled solution.

-

Perform an aqueous work-up and dry the product in vacuo.

-

-

Deprotection and Further Modification (Example of a multi-step synthesis):

-

The subsequent steps outlined in the source involve further transformations of the brominated intermediate. For the specific isolation of this compound, a standard acidic or basic hydrolysis of the trifluoroacetamide protecting group would be employed.

-

Expected Yield: The initial bromination step yields the crude N-protected product in high yield (96%).

Spectroscopic and Physical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 73-74 °C | |

| Boiling Point | 261 °C | |

| ¹³C NMR | Data not explicitly found for this compound. Reference data for similar compounds suggest characteristic peaks for aromatic carbons and methyl carbons. | |

| Mass Spectrum | Data not explicitly found. Expected molecular ion peaks at m/z 199 and 201 in a ~1:1 ratio due to the isotopic abundance of bromine. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Electrophilic Bromination of 3,5-Dimethylaniline.

Caption: Experimental Workflow for Bromination using NBS.

Theoretical Analysis: Frontier Molecular Orbitals

The regioselectivity of the electrophilic bromination of 3,5-dimethylaniline can also be rationalized by considering the molecule's frontier molecular orbitals (FMOs). According to FMO theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

In the case of 3,5-dimethylaniline, the HOMO is the molecular orbital with the highest energy that contains electrons. The electron density in the HOMO is highest at the most nucleophilic sites of the molecule. Computational studies on similar aniline derivatives show that the HOMO has the largest coefficients on the nitrogen atom and the ortho and para carbon atoms of the aromatic ring. This indicates that these are the most electron-rich positions and, therefore, the most likely sites for electrophilic attack.

A computational analysis of 3,5-dimethylaniline would reveal that the HOMO is primarily localized on the aromatic ring, with significant contributions from the nitrogen lone pair. The positions with the largest lobes of the HOMO, corresponding to the highest electron density, would be the ortho and para positions relative to the amino group, consistent with the observed regioselectivity of the bromination reaction.

Conclusion

The electrophilic bromination of 3,5-dimethylaniline is a highly regioselective reaction that predominantly yields this compound. This selectivity is a direct consequence of the powerful activating and ortho, para-directing effects of the amino group, reinforced by the weaker activating effects of the two methyl groups. This technical guide has provided a detailed overview of the reaction mechanism, practical experimental protocols, and the theoretical underpinnings of its selectivity. The provided data and methodologies serve as a valuable resource for chemists engaged in the synthesis and development of novel chemical entities. Further research into the specific reaction kinetics and computational modeling of this reaction would provide even deeper insights into its mechanism.

References

Spectroscopic Profile of 4-Bromo-3,5-dimethylaniline: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,5-dimethylaniline, a key intermediate in various organic synthesis applications, including the development of dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₀BrN, is a solid organic compound.[1][2] It is also known by several synonyms, including 4-bromo-3,5-dimethylbenzenamine and 5-Amino-2-bromo-m-xylene.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| CAS Number | 59557-90-3 | [2][3] |

| Appearance | Off-White to Brown Solid | [1] |

| Melting Point | 73-74°C | [1] |

| Boiling Point | 261°C | [1] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 6.7 | Singlet | 2H | Ar-H |

| ~3.6 | Broad Singlet | 2H | -NH₂ |

| ~2.2 | Singlet | 6H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display five signals, reflecting the symmetry of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NH₂ |

| ~138 | C-CH₃ |

| ~118 | C-H |

| ~115 | C-Br |

| ~21 | -CH₃ |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will likely exhibit characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-N and C-Br stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H Stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H Stretch (symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 3000 | Medium | Aliphatic C-H Stretch |

| 1600 - 1650 | Strong | N-H Bend |

| 1550 - 1600 | Strong | Aromatic C=C Stretch |

| 1250 - 1350 | Strong | C-N Stretch |

| 550 - 650 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[4][5]

| m/z | Relative Intensity | Assignment |

| 201 | ~95-100% | [M+2]⁺ (containing ⁸¹Br) |

| 199 | ~95-100% | [M]⁺ (containing ⁷⁹Br) |

| 184/186 | Medium | [M-CH₃]⁺ |

| 120 | High | [M-Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic amine samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6] The sample should be dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[6] Gentle vortexing or sonication can be used to ensure complete dissolution.[6]

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DRX 500 FT NMR spectrometer.[7]

-

Data Acquisition: For ¹H NMR, the acquisition parameters would typically involve a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[8]

-

ATR Method:

-

KBr Pellet Method:

-

Thin Solid Film Method:

-

Dissolve approximately 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]

-

Apply a drop of this solution onto a salt plate (e.g., KBr).[9]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

-

Place the plate in the spectrometer to obtain the spectrum.[9]

-

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In this method, the sample molecules are bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4][5]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H10BrN | CID 12383117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-dimethylaniline

Introduction

4-Bromo-3,5-dimethylaniline (CAS No: 59557-90-3) is an aromatic amine used as an intermediate in organic synthesis.[1] Its molecular structure, featuring bromine and amino groups, makes it a versatile building block for creating more complex molecules in various research and development applications, including the synthesis of dyes, pigments, and pharmaceuticals.[1] Given its chemical nature, a thorough understanding of its safety and handling precautions is critical for researchers, scientists, and drug development professionals. This guide provides comprehensive safety protocols, physical and chemical data, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion, skin irritation, and serious eye irritation.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Source:[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀BrN | [1][2][3] |

| Molecular Weight | 200.08 g/mol | [1][2][3] |

| CAS Number | 59557-90-3 | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 73-74°C | [1][3] |

| Boiling Point | 260.992°C at 760 mmHg | [3] |

| Flash Point | 111.644°C | [3] |

| Density | 1.425 g/cm³ |[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[5]

-

Wash hands thoroughly with soap and water after handling.[5][6]

-

Take off contaminated clothing immediately and wash it before reuse.[3][6]

Conditions for Safe Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and splashes.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact and absorption.[5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or when dusts are generated. | Prevents inhalation of airborne dust, a primary route of exposure.[5] |

First-Aid Measures

In case of accidental exposure, immediate first aid is crucial.

-

If Inhaled: Move the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

-

Following Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3]

-

Following Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3][6]

-

If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide (CO2).[7]

-

Specific Hazards: Combustible material. Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen halides.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection.[6]

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Sweep up the material, place it in a suitable container for disposal, and ventilate the area.[6] Avoid generating dust.

Experimental Protocols

Detailed toxicological studies for this compound are not extensively available in the provided search results. However, a general protocol for assessing a key hazard, such as skin irritation, follows standardized methodologies like those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol: In Vitro Skin Irritation Test (Based on OECD Guideline 439)

-

Objective: To assess the skin irritation potential of a test chemical using a reconstructed human epidermis (RhE) model.

-

Materials: Reconstructed human epidermis tissue constructs, assay medium, this compound, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., phosphate-buffered saline), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Methodology:

-

Pre-incubation: Tissues are pre-incubated in an assay medium for a specified time at 37°C, 5% CO₂.

-

Chemical Application: A defined amount of this compound is applied topically to the tissue surface. Controls are treated similarly.

-

Incubation: Tissues are incubated with the test chemical for a standardized period (e.g., 60 minutes) at 37°C, 5% CO₂.

-

Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.

-

Post-incubation: Tissues are transferred to a fresh medium and incubated for an extended period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

-

Extraction & Measurement: The formazan salt is extracted, and the optical density is measured using a spectrophotometer.

-

-

Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).

Caption: Workflow for assessing skin irritation potential.

Safety and First-Aid Workflow

A logical approach to safety and emergency response is crucial when working with hazardous chemicals. The following diagram illustrates the general workflow for safe handling and the logical steps for first-aid response based on the type of exposure.

Caption: General workflow for safe handling and first-aid response.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the chemical to enter drains or mix with other waste.[6] Leave the chemical in its original container. Handle uncleaned containers as you would the product itself. It is recommended to consult with a licensed professional waste disposal service.

References

An In-depth Technical Guide to the Thermal Stability of 4-Bromo-3,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3,5-dimethylaniline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1] |

| Melting Point | 73-74 °C | N/A |

| Boiling Point | 261 °C | N/A |

| Appearance | Off-White to Brown Solid | N/A |

Thermal Stability Analysis: Experimental Protocols

To definitively determine the thermal stability of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition temperature and the kinetics of decomposition.

Hypothetical TGA Experimental Parameters:

| Parameter | Recommended Setting |

| Instrument | TGA/SDTA 851e (Mettler Toledo) or equivalent |

| Sample Mass | 5-10 mg |

| Crucible | Alumina, 70 µL |

| Temperature Range | 25 °C to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 50 mL/min |

Experimental Workflow for TGA Analysis:

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Hypothetical DSC Experimental Parameters:

| Parameter | Recommended Setting |

| Instrument | DSC 822e (Mettler Toledo) or equivalent |

| Sample Mass | 2-5 mg |

| Crucible | Aluminum, 40 µL, with pierced lid |

| Temperature Range | 25 °C to 400 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Flow Rate | 50 mL/min |

Expected Thermal Decomposition

While specific data is unavailable, the thermal decomposition of this compound is expected to proceed through the cleavage of its weakest bonds. The C-Br and C-N bonds are the most likely sites for initial fragmentation.

Potential Thermal Decomposition Pathway:

Under thermal stress, the molecule is likely to undergo homolytic cleavage of the carbon-bromine bond to form a bromine radical and an aminophenyl radical. The carbon-nitrogen bond could also cleave. Subsequent reactions could lead to the formation of various smaller molecules.

Caption: Potential thermal decomposition pathway of this compound.

Safety data sheets for similar compounds indicate that hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like HBr) can be formed upon heating to decomposition.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data is currently lacking in the public domain, the information on its physicochemical properties and the expected decomposition behavior based on its chemical structure offers valuable guidance for researchers, scientists, and drug development professionals. It is strongly recommended that experimental thermal analysis using TGA and DSC be conducted to establish a definitive thermal stability profile for this compound. Such data is critical for ensuring its safe handling and for the optimization of synthetic processes where it is used as an intermediate.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-Bromo-3,5-dimethylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3,5-dimethylaniline is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its structure, featuring a reactive amino group and a bromine substituent on a dimethylated aniline core, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of this compound from 3,5-dimethylaniline using N-bromosuccinimide (NBS) as a selective brominating agent.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction where 3,5-dimethylaniline is brominated at the para position to the amino group. The two methyl groups direct the incoming electrophile (bromonium ion from NBS) to the ortho and para positions. Due to steric hindrance from the methyl groups at positions 3 and 5, the bromination occurs selectively at the C4 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-Dimethylaniline | 80 g (660 mmol) | [2][3] |

| N-Bromosuccinimide (NBS) | 117 g (660 mmol) | [2][3] |

| Solvent | ||

| Acetonitrile (MeCN) | 1200 mL | [2][3] |

| Reaction Conditions | ||

| Temperature | Ice bath, then room temp. | [2][3] |

| Reaction Time | 16 hours | [2][3] |

| Product Information | ||

| Product Name | This compound | [2][3] |

| Molecular Formula | C₈H₁₀BrN | [1][4][5] |

| Molecular Weight | 200.08 g/mol | [1][4] |

| CAS Number | 59557-90-3 | [2][4] |

| Appearance | Yellow solid | [2][3] |

| Yield | 90 g (68.2%) | [2][3] |

| Melting Point | 73-74°C | [1] |

| Boiling Point | 261°C | [1] |

Experimental Protocol

This protocol details the synthesis of this compound using N-bromosuccinimide.

Materials and Equipment:

-

3,5-Dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

-

Round-bottom flask (2 L)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask, dissolve 80 g (660 mmol) of 3,5-dimethylaniline in 800 mL of acetonitrile.[2][3]

-

Addition of NBS: In a separate flask, prepare a solution of 117 g (660 mmol) of N-bromosuccinimide in 400 mL of acetonitrile.[2][3]

-

Bromination Reaction: Cool the solution of 3,5-dimethylaniline in an ice bath with stirring. Slowly add the NBS solution to the cooled aniline solution.[2][3]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[2][3]

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[2][3]

-

Purification: Purify the resulting residue by silica column chromatography to isolate the desired product.[2][3] The final product, this compound, is obtained as a yellow solid (90 g, 68.2% yield).[2][3]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

References

Application Notes and Protocols: Regioselective Bromination of 3,5-Dimethylaniline using N-Bromosuccinimide

Abstract

This document provides a detailed protocol for the regioselective bromination of 3,5-dimethylaniline using N-Bromosuccinimide (NBS) as the brominating agent. The amino group of the aniline ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 3,5-dimethylaniline, the para position is sterically hindered and the ortho positions (2, 4, and 6) are available for substitution. The electronic effects of the methyl groups further influence the regioselectivity of the reaction, leading to the preferential formation of a specific isomer. This protocol outlines the synthesis of 4-bromo-3,5-dimethylaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Introduction